7-Nitropyren-2-amine
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Overview
Description
7-Nitropyren-2-amine is a nitro-substituted derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group (-NO2) at the 7th position and an amine group (-NH2) at the 2nd position on the pyrene ring. Nitroarenes, including this compound, are known for their significant roles in various chemical and biological processes due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitropyren-2-amine typically involves the nitration of pyrene followed by the reduction of the nitro group to an amine. One common method includes:
Nitration: Pyrene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation with hydrogen gas over a nickel catalyst
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Nitropyren-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be further reduced to form hydroxylamine or amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation with nickel.
Substitution: Electrophiles such as halogens or alkyl groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxylamine or amine derivatives.
Substitution: Formation of various substituted pyrene derivatives.
Scientific Research Applications
7-Nitropyren-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic properties.
Medicine: Investigated for its potential use in drug development and as a probe for studying enzyme mechanisms.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 7-Nitropyren-2-amine involves its interaction with cellular components, leading to various biochemical effects. The nitro group can undergo metabolic activation to form reactive intermediates, which can bind to DNA and proteins, causing mutations and other cellular damage. The amine group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 1-Nitropyrene
- 4-Nitropyrene
- 1,6-Dinitropyrene
- 1,8-Dinitropyrene
Comparison: 7-Nitropyren-2-amine is unique due to the specific positioning of the nitro and amine groups, which influences its reactivity and interaction with other molecules. Compared to other nitropyrene derivatives, it exhibits distinct electronic properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
7-nitropyren-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-13-5-9-1-3-11-7-14(18(19)20)8-12-4-2-10(6-13)15(9)16(11)12/h1-8H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMIXRLQNTVYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90767670 |
Source
|
Record name | 7-Nitropyren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90767670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126948-22-9 |
Source
|
Record name | 7-Nitropyren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90767670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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